2-Phenyl-1,3-dioxan-5-ol

Catalog No.
S749713
CAS No.
1708-40-3
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,3-dioxan-5-ol

CAS Number

1708-40-3

Product Name

2-Phenyl-1,3-dioxan-5-ol

IUPAC Name

2-phenyl-1,3-dioxan-5-ol

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)O

Solubility

slightly soluble in water; soluble in oils
miscible at room temperature (in ethanol)

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O

Synthesis of Functionalized Molecules:

-Phenyl-1,3-dioxan-5-ol, also known as benzaldehyde glyceryl acetal, serves as a valuable starting material for the synthesis of various functionalized molecules.

  • One example is the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a carbonate of glycerol monomer. This molecule can further form copolymers with ε-caprolactone, finding applications in the development of new materials [].

Investigating Ring-Opening Polymerization:

The ring-opening polymerization of 2-phenyl-1,3-dioxan-5-ol has been explored using catalysts like tin(II) 2-ethylhexanoate (Sn(oct)2). This research contributes to the understanding of polymerization mechanisms and the development of novel polymeric materials [].

2-Phenyl-1,3-dioxan-5-ol is a chemical compound characterized by its unique dioxane structure, which consists of a dioxane ring substituted with a phenyl group and a hydroxyl group. Its chemical formula is C10H12O3C_{10}H_{12}O_{3}, and it has a molecular weight of approximately 180.20 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the dioxane and phenyl moieties, which contribute to its reactivity and biological properties.

, primarily involving oxidation and substitution. It can be oxidized to form 2-phenyl-1,3-dioxan-5-one, which serves as an important synthetic intermediate. The oxidation process typically involves the use of oxidizing agents under controlled conditions to ensure high yields and selectivity. Additionally, 2-phenyl-1,3-dioxan-5-ol can undergo deprotection reactions to yield dihydroxyacetone or reductive amination to produce 2-amino-1,3-propanediol, both of which are valuable in pharmaceutical applications .

The biological activity of 2-phenyl-1,3-dioxan-5-ol has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interact with biological membranes, potentially leading to disruptions that inhibit microbial growth. Additionally, derivatives of this compound have shown promise in modulating metabolic pathways, which could be beneficial in treating metabolic disorders .

Synthesis of 2-phenyl-1,3-dioxan-5-ol can be achieved through several methods:

  • Low-temperature recrystallization: This method involves purifying an isomer mixture that includes cis and trans forms of 2-phenyl-1,3-dioxan-5-ol.
  • Oxidative esterification: A mixture containing starting materials such as glycerol formal can be oxidized under specific conditions to yield the desired compound.
  • Deprotection reactions: These reactions convert precursors into 2-phenyl-1,3-dioxan-5-ol through hydrolysis or other methods that remove protective groups .

2-Phenyl-1,3-dioxan-5-ol finds applications in various fields:

  • Organic synthesis: It acts as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects against various diseases.
  • Agricultural chemistry: The compound's antimicrobial properties may be useful in developing new agrochemicals .

Studies on the interactions of 2-phenyl-1,3-dioxan-5-ol with biological systems have highlighted its potential as a lead compound for drug development. Investigations have focused on its binding affinity to specific receptors and enzymes involved in metabolic pathways. These studies are crucial for understanding how modifications to the dioxane structure can enhance biological activity and specificity .

Several compounds share structural similarities with 2-phenyl-1,3-dioxan-5-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Hydroxyethyl phenyl etherEtherExhibits different solubility properties
DihydroxyacetoneDicarbonyl compoundKnown for its use in self-tanning products
SerinolAmino alcoholUsed as a raw material for X-ray contrast agents
4-Hydroxymethyl phenolPhenolic compoundExhibits antioxidant properties

Uniqueness of 2-Phenyl-1,3-dioxan-5-ol: This compound uniquely combines both dioxane and phenolic structures, allowing it to participate in diverse

Physical Description

colourless to pale yellow oily liquid with a mild almond odou

XLogP3

0.7

Density

1.181-1.193

UNII

U197W5BT6M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

4141-19-9
4141-20-2
1708-40-3
1319-88-6

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1,3-Dioxan-5-ol, 2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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